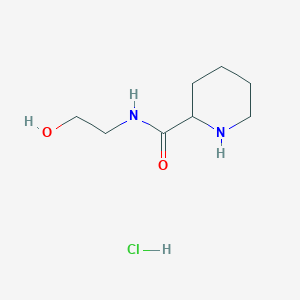
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride, also known as HEPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 213.7 g/mol. HEPH is an important chemical reagent used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Antidementia Agent Development
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride derivatives have been studied for their potent anti-acetylcholinesterase (anti-AChE) activity. A specific derivative exhibited significant inhibition of AChE, showing an affinity 18,000 times greater for AChE than for BuChE. This compound also significantly increased acetylcholine content in the cerebral vortex and hippocampus of rats, marking it as a promising candidate for antidementia agent development (Sugimoto et al., 1990).
Catalyst in Chemical Reactions
Derivatives of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on the compound was crucial for achieving high enantioselectivity, and the catalyst was effective for a broad range of substrates, providing high yields and enantioselectivities (Wang et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride were synthesized and evaluated as potential antipsychotic agents. These analogues showed promising activity in binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice, making them potential backup compounds for antipsychotic treatment (Norman et al., 1996).
Antimicrobial Activity
New pyridine derivatives synthesized from N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds represent a new class of antimicrobial agents with potential for further development (Patel et al., 2011).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-3-1-2-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHPVQJKCYHXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



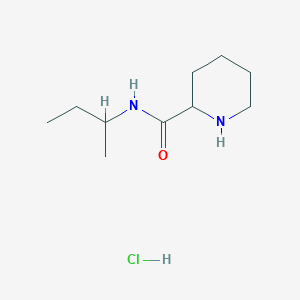
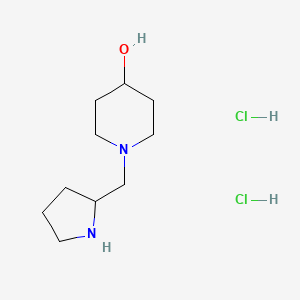
![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
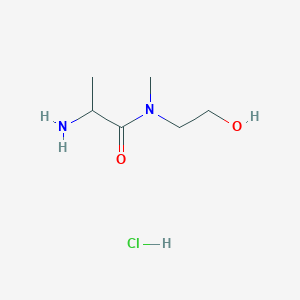
![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)

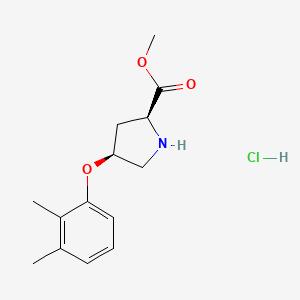
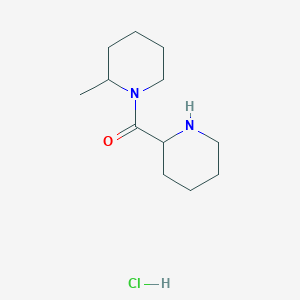
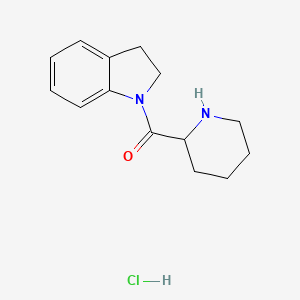
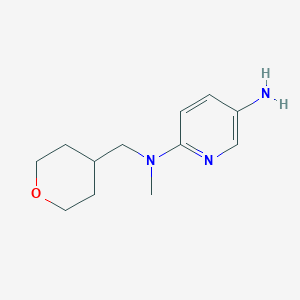
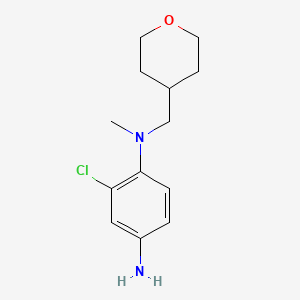
![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)